1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea, also known as MI-2, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. The MDM2-p53 pathway is a critical regulator of cell growth and survival, and its dysregulation is often observed in various types of cancer. MI-2 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Synthesis and Molecular Docking
Research has highlighted the synthesis of novel derivatives involving "1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea" and their evaluation through molecular docking studies. For example, the design, molecular docking, synthesis, and evaluation of new isatin derivatives bearing the pyridine moiety as potential tyrosine kinase inhibitors demonstrated their in vitro cytotoxic activity and in silico tyrosine kinase selectivity through molecular docking, showing promising antitumor activity against cancer cell lines (Ibrahim, Mahdi, & Raauf, 2021) source.
Antiepileptic and Anticancer Activities
Compounds related to "this compound" have been investigated for their antiepileptic and anticancer properties. A study on the design, synthesis, and antiepileptic properties of novel derivatives showed significant activity in MES and scPTZ seizure tests, suggesting their potential as antiepileptic agents (Prakash & Raja, 2011) source.
Antimicrobial and Anti-inflammatory Activities
Several studies have explored the antimicrobial and anti-inflammatory potential of "this compound" derivatives. For instance, the antimicrobial, anti-inflammatory, and antinociceptive activities of various derivatives were evaluated, showing significant activities compared with reference drugs, highlighting their therapeutic potential (Bassyouni, All, Haggag, Mahmoud, Sarhan, & Abdel-Rehim, 2012) source.
Herbicidal Activities
The synthesis and herbicidal activities of novel triazolinone derivatives incorporating the pharmacophore of "this compound" indicated promising herbicidal activity, showcasing the versatility of these compounds in agricultural applications (Luo, Jiang, Wang, Chen, & Yang, 2008) source.
Corrosion Inhibition
Isatin derivatives, including "this compound," have been studied for their role as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in industrial applications to prevent metal corrosion (Ansari, Quraishi, & Singh, 2015) source.
properties
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-14-8-7-13(9-11(14)10-15(19)20)18-16(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYNPDHTJVKMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.